molecular formula C11H11ClF3N3 B2682460 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride CAS No. 1909326-85-7

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2682460
CAS No.: 1909326-85-7
M. Wt: 277.68
InChI Key: HNWPAWGRGLAWMV-UHFFFAOYSA-N
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Description

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, primarily due to its core pyrazole structure and the presence of a trifluoromethyl (CF3) group . The pyrazole nucleus is a privileged structure in pharmacology, known for its wide spectrum of biological activities . Incorporating a trifluoromethyl group is a established strategy in lead compound optimization, as it can enhance a molecule's lipophilicity, metabolic stability, and its ability to engage in key binding interactions with biological targets through its strong electron-withdrawing nature . This specific compound serves as a key intermediate for researchers developing novel therapeutic agents. Its structure is particularly relevant for investigating potential anticancer applications, as pyrazole derivatives are actively studied for their ability to modulate various enzymatic pathways involved in oncogenesis . Furthermore, this amine-functionalized pyrazole provides a versatile synthetic handle for further chemical elaboration, enabling the generation of diverse compound libraries for high-throughput screening against various biological targets . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3.ClH/c1-7-5-10(15)16-17(7)9-4-2-3-8(6-9)11(12,13)14;/h2-6H,1H3,(H2,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWPAWGRGLAWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-carboxylic acid.

    Reduction: Formation of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-dihydropyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride typically involves nucleophilic aromatic substitution reactions. For instance, a study demonstrated the preparation of related pyrazole derivatives through reactions involving 5-amino-3-methyl-1H-pyrazole and trifluoromethyl-substituted chlorobenzenes under controlled conditions .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives, including this compound, have shown efficacy against various cancer cell lines:

  • Mechanism of Action : The compound exhibits antiproliferative effects by inducing apoptosis in cancer cells. It has been reported to inhibit the growth of lung, colorectal, and breast cancer cells .
  • Case Studies : In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values in the micromolar range .
Cell Line IC50 (µM) Reference
MDA-MB-23112.50
HepG242.30
A5493.79

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

  • Research Findings : Studies indicate that similar pyrazole compounds can significantly reduce inflammation markers in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Case Studies : A review indicated that pyrazole derivatives synthesized through multicomponent reactions showed promising antibacterial activity, with some compounds outperforming standard antibiotics .

Enzyme Inhibition

Research has shown that certain pyrazole derivatives can act as inhibitors for enzymes such as α-glucosidase and α-amylase, which are relevant in managing diabetes.

Mechanism of Action

The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring System Variations

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine
  • Molecular Formula : C₁₀H₈F₃N₃
  • Molecular Weight : 227.07 g/mol
  • Key Differences: The trifluoromethyl group is attached to the phenyl ring at the para (4th) position instead of the meta (3rd) position.
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
  • Molecular Formula : C₁₀H₈F₃N₃
  • Molecular Weight : 227.07 g/mol
  • Key Differences : Lacks the 5-methyl group present in the target compound. The absence of this substituent may reduce steric hindrance and metabolic stability .
5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine
  • Molecular Formula : C₁₁H₁₀F₃N₄
  • Molecular Weight : 261.22 g/mol
  • Key Differences: Replaces the phenyl ring with a pyridine ring, introducing a nitrogen atom.
3-Chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine
  • Molecular Formula : C₈H₅ClFN₄
  • Molecular Weight : 214.6 g/mol
  • Key Differences : Features a chlorine substituent at position 3 of the pyrazole and a fluoropyridinyl group. The electron-withdrawing fluorine and chlorine atoms may alter reactivity and binding kinetics compared to the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Profile
Target Compound (Hydrochloride) ~281.7 5-methyl, 3-(trifluoromethyl)phenyl, HCl High (due to salt formation)
4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine 227.07 Para-trifluoromethylphenyl Moderate (free base)
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine 227.07 No 5-methyl group Low (free base)
5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine 261.22 Pyridine ring, 5-methyl Moderate (free base)

Biological Activity

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride (CAS No. 1909326-85-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C11H11ClF3N3
  • Molecular Weight : 277.68 g/mol
  • CAS Number : 1909326-85-7
  • Chemical Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a methyl group, contributing to its unique biological profile.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. In a study assessing various aminopyrazole compounds, derivatives similar to 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine were tested against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The compound demonstrated sub-micromolar activity against MRSA, indicating potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. A specific derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and HCT-116. The mechanism of action involved the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This suggests that 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride may possess similar anticancer properties.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Studies indicate that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, in vitro and in vivo models. This effect is crucial for treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole compounds indicate that the presence of the trifluoromethyl group significantly enhances biological activity. For instance, modifications at the phenyl ring and variations in substituents on the pyrazole core can lead to substantial changes in potency and selectivity against specific biological targets .

Substituent Biological Activity
TrifluoromethylIncreased potency against MRSA
MethylEnhanced anticancer activity
Halogen substitutionsModulation of anti-inflammatory effects

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of aminopyrazole compounds for their efficacy against various bacterial strains. The results highlighted that compounds with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, reinforcing the importance of this functional group in developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro assays conducted on breast cancer cell lines demonstrated that derivatives similar to 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine showed significant cytotoxic effects. The study utilized flow cytometry to analyze cell cycle distribution, confirming that treated cells were arrested at the G2/M phase, which is critical for halting tumor growth .

Q & A

Q. Q1. What are the key synthetic routes for 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step processes starting from substituted pyrazole precursors. For example:

  • Step 1: Condensation of 3-(trifluoromethyl)aniline with a β-ketoester to form the pyrazole core.
  • Step 2: Methylation at the N1 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3: Hydrolysis of the ester group to the amine, followed by HCl salt formation.

Critical Factors:

  • Temperature Control: Excess heat during methylation can lead to by-products like N-alkylated impurities .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis side reactions.
  • Yield Optimization: Yields of ~60–70% are typical; purification via recrystallization (ethanol/water) improves purity .

Q. Q2. How is the structure of this compound validated, and what analytical techniques are essential?

Methodological Answer: Structural confirmation relies on complementary techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.4–2.6 ppm (methyl group), δ 6.8–7.6 ppm (aromatic protons from trifluoromethylphenyl), and δ 8.1 ppm (pyrazole NH) .
    • ¹³C NMR: Signals for CF₃ (~120 ppm, quartet) and pyrazole carbons (~140–160 ppm).
  • X-ray Crystallography: Resolves bond angles and confirms the planar pyrazole ring with a dihedral angle of ~5–10° between the aryl and pyrazole groups .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 288.1 (free base) and [M-Cl]⁺ at m/z 272.1 for the hydrochloride salt .

Data Contradictions: Discrepancies in NH proton visibility in NMR may arise from tautomerism; DMSO-d₄ suppresses exchange broadening .

Advanced Research Questions

Q. Q3. How can researchers optimize selectivity for the 1H-pyrazole tautomer over 2H-pyrazole in synthesis?

Methodological Answer: Tautomer control is critical for reproducibility:

  • Steric Effects: Bulky substituents at N1 (e.g., 3-(trifluoromethyl)phenyl) favor the 1H-tautomer by destabilizing the 2H-form .
  • Acid/Base Conditions: Neutral or mildly acidic conditions (pH 4–6) stabilize the 1H-tautomer, while strong bases promote isomerization .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability by comparing Gibbs free energies (ΔG < 2 kcal/mol favors 1H) .

Experimental Validation:

  • Monitor tautomeric ratio via variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) .

Q. Q4. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

Methodological Answer: Salt formation challenges include hygroscopicity and polymorph control:

  • Anti-Solvent Crystallization: Add HCl gas to a solution of the free base in anhydrous ethanol, followed by precipitation with diethyl ether (yield: 85–90%) .
  • Polymorph Screening: Use solvents like acetone/water (1:1) to isolate the stable monoclinic form (melting point: 195–198°C) .
  • Quality Control:
    • Karl Fischer Titration: Ensure <0.5% water content to prevent hydrate formation.
    • PXRD: Match diffraction patterns to reference data (e.g., peaks at 2θ = 12.5°, 18.2°, 24.7°) .

Q. Q5. How do electronic effects of the trifluoromethyl group influence bioactivity in related pyrazole derivatives?

Methodological Answer: The CF₃ group enhances metabolic stability and target binding:

  • Lipophilicity: LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
  • Electron-Withdrawing Effect: Stabilizes the pyrazole ring, reducing oxidative metabolism (e.g., CYP450-mediated degradation) .
  • Structure-Activity Relationship (SAR):
    • Replace CF₃ with Cl or Br to assess potency changes in enzyme inhibition assays (e.g., kinase targets) .
    • Compare IC₅₀ values in vitro; CF₃ derivatives often show 10–100x higher potency due to enhanced hydrophobic interactions .

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